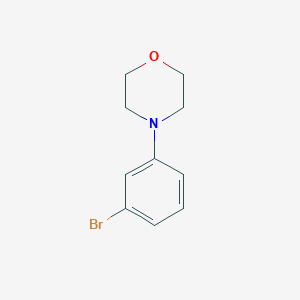

4-(3-Bromophenyl)morpholine

Descripción general

Descripción

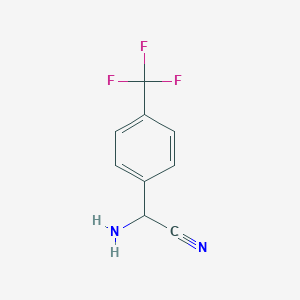

“4-(3-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of “4-(3-Bromophenyl)morpholine” and its derivatives has been a subject of research. For instance, a newly synthesized pyrazoline derivative of “4-(3-Bromophenyl)morpholine” was prepared and assayed biologically for AchE activity . Another study reported the synthesis of “2-(3-bromophenyl)-1-(4-morpholinyl)ethanone” by a two-step synthesis method .

Molecular Structure Analysis

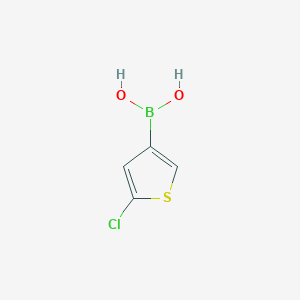

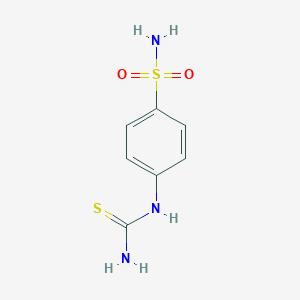

The molecular structure of “4-(3-Bromophenyl)morpholine” consists of a morpholine ring attached to a bromophenyl group. The average mass of the molecule is 242.112 Da and the monoisotopic mass is 241.010223 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenyl)morpholine” include a density of 1.4±0.1 g/cm3, boiling point of 341.1±37.0 °C at 760 mmHg, and a flash point of 160.1±26.5 °C. It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Derivatives : The compound 4-(3-Bromophenyl)morpholine has been utilized in synthesizing various derivatives. For instance, Zhao (2012) reported the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, showcasing the structural adaptability of this compound (Zhao, 2012).

Molecular Structure Investigations : The molecular structure and conformation of compounds derived from 4-(3-Bromophenyl)morpholine have been extensively studied. The research by Ibiş et al. (2010) on a related compound highlights the significance of crystallography in understanding the structural aspects of these derivatives (Ibiş, Deniz, & Tuyun, 2010).

Applications in Medicinal Chemistry

Antibiotic Activity Modulation : Oliveira et al. (2015) explored the use of 4-(Phenylsulfonyl) morpholine, a related compound, in modulating antibiotic activity against multidrug-resistant strains, indicating the potential of 4-(3-Bromophenyl)morpholine derivatives in combating drug resistance (Oliveira et al., 2015).

Synthesis of Anticoagulants : Luo Lingyan et al. (2011) discussed the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, demonstrating the importance of 4-(3-Bromophenyl)morpholine in pharmaceutical synthesis (Luo Lingyan et al., 2011).

Chemical Synthesis and Reactivity

Novel Synthesis Approaches : D’hooghe et al. (2006) reported novel synthesis methods for morpholine derivatives, highlighting the versatility of 4-(3-Bromophenyl)morpholine in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Development of Protecting Groups : Surprenant and Lubell (2006) developed a new safety-catch amine protection group using a derivative of 4-(3-Bromophenyl)morpholine, demonstrating its application in the protection of sensitive functional groups in organic synthesis (Surprenant & Lubell, 2006).

Phototherapy and Imaging

- Cancer Phototherapy : Tang et al. (2019) synthesized a smart photosensitizer with morpholine, demonstrating the application of 4-(3-Bromophenyl)morpholine derivatives in cancer phototherapy and imaging (Tang et al., 2019).

Direcciones Futuras

The future directions for “4-(3-Bromophenyl)morpholine” could involve further exploration of its biological activities. For instance, a study on a newly synthesized pyrazoline derivative of “4-(3-Bromophenyl)morpholine” investigated its neurotoxic potentials, suggesting potential applications in neurobiology .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as the production or degradation of certain molecules

Pharmacokinetics

The pharmacokinetic properties of 4-(3-Bromophenyl)morpholine include high gastrointestinal absorption and blood-brain barrier permeability . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties suggest that the compound has good bioavailability.

Action Environment

The action, efficacy, and stability of 4-(3-Bromophenyl)morpholine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues

Propiedades

IUPAC Name |

4-(3-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMIVKDXRGZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406901 | |

| Record name | 4-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)morpholine | |

CAS RN |

197846-82-5 | |

| Record name | 4-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.